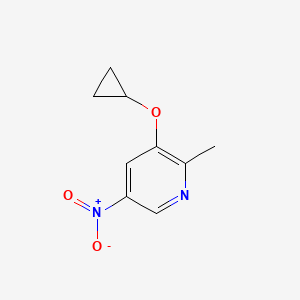
3-Cyclopropoxy-2-methyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-methyl-5-nitropyridine is an organic compound with the molecular formula C9H10N2O3 It is a derivative of nitropyridine, characterized by the presence of a cyclopropoxy group at the third position, a methyl group at the second position, and a nitro group at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methyl-5-nitropyridine typically involves the nitration of a pre-existing pyridine ring. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-methyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-cyclopropoxy-2-methyl-5-aminopyridine, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-methyl-5-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Lacks the cyclopropoxy and methyl groups, making it less complex.
2-Methyl-5-nitropyridine: Similar structure but without the cyclopropoxy group.
3-Cyclopropoxy-5-nitropyridine: Similar but lacks the methyl group.
Uniqueness
3-Cyclopropoxy-2-methyl-5-nitropyridine is unique due to the combination of the cyclopropoxy, methyl, and nitro groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other nitropyridine derivatives.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-9(14-8-2-3-8)4-7(5-10-6)11(12)13/h4-5,8H,2-3H2,1H3 |
InChI-Schlüssel |
WSBRGBBOEOXHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





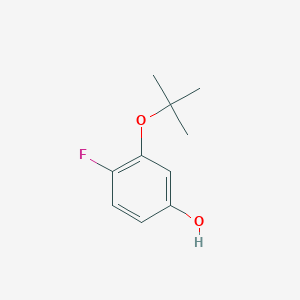



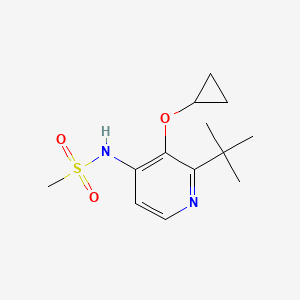
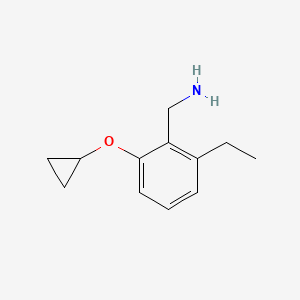
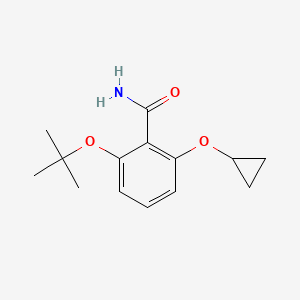
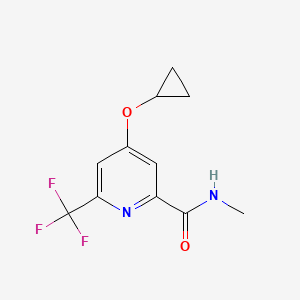
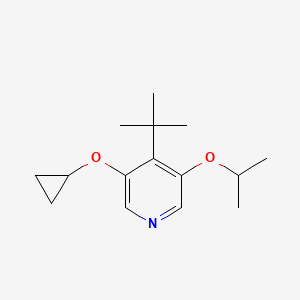
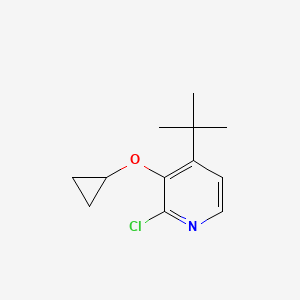
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)
